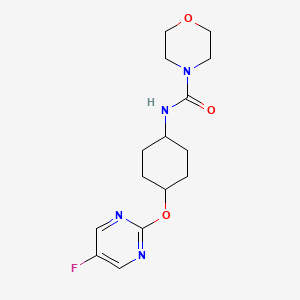

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-3-1-12(2-4-13)19-15(21)20-5-7-22-8-6-20/h9-10,12-13H,1-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJCTBRKKRCHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)N2CCOCC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry, particularly for its potential biological activities in cancer treatment. This compound features a unique structure that combines a cyclohexyl group with a 5-fluoropyrimidine moiety and a morpholine carboxamide, suggesting diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in proliferation and apoptosis. Preliminary studies indicate that this compound may inhibit specific kinases related to cell cycle regulation, contributing to its anticancer properties. The fluoropyrimidine unit is particularly noteworthy as similar compounds have been effectively utilized in chemotherapy regimens targeting various cancer types .

In Vitro Studies

Recent pharmacological studies have demonstrated the compound's potent inhibitory effects on cancer cell lines, notably:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19-fold over MCF10A |

| MCF-7 | 17.02 | Less effective than MDA-MB-231 |

| Non-cancer MCF10A | >2.5 | Control |

These findings suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

In vivo studies using BALB/c nude mouse models have shown that treatment with this compound significantly inhibits lung metastasis of TNBC more effectively than established agents like TAE226. The compound was administered over a period of 30 days following the inoculation of MDA-MB-231 cells, demonstrating promising therapeutic potential in metastatic cancer settings .

Case Study 1: Antitumor Efficacy

A study highlighted the efficacy of this compound in treating triple-negative breast cancer (TNBC). The compound was found to induce apoptosis in treated cells, evidenced by increased levels of caspase 9 and significant inhibition of EGFR phosphorylation, which is crucial for tumor growth and survival .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound arrests the cell cycle at the G2/M phase, promoting apoptosis through intrinsic pathways. This was corroborated by wound-healing assays demonstrating reduced migration and invasion capabilities in H1975 lung cancer cells treated with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034451-59-5)

- Key Differences : Replaces the 5-fluoropyrimidin-2-yl group with pyrazin-2-yl (a six-membered ring with two adjacent nitrogen atoms).

- Reduced steric bulk compared to fluoropyrimidine may improve solubility (Molecular Weight: 306.36 vs. ~337 for the fluoropyrimidine analog) .

N-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034452-39-4)

- Key Differences: Incorporates a 3-cyano-pyrazine and a sulfonamide group instead of carboxamide.

- Sulfonamide substitution may reduce metabolic stability compared to carboxamides due to higher susceptibility to enzymatic hydrolysis .

Modifications in the Linker and Core Groups

N-(4-(Ethylamino)cyclohexyl)acetamide (CAS 1702576-90-6)

- Key Differences: Replaces the morpholine-4-carboxamide with a simpler acetamide and substitutes the fluoropyrimidinyloxy group with ethylamino.

- Impact: Loss of morpholine’s oxygen atoms reduces hydrogen-bonding capacity, likely diminishing target affinity. Ethylamino introduces basicity, altering pharmacokinetic properties such as membrane permeability .

1-(6-Fluoropyridin-2-yl)piperidin-4-one

- Key Differences : Features a fluoropyridine ring and a piperidin-4-one core instead of cyclohexyl-morpholine carboxamide.

- Impact: Pyridine’s single nitrogen atom provides fewer hydrogen-bonding sites compared to pyrimidine.

Research Findings and Implications

- Fluorine’s Role : The 5-fluoro substituent on pyrimidine enhances binding affinity in kinase inhibitors by participating in halogen bonding (e.g., with backbone carbonyls) .

- Morpholine vs. Sulfonamide : Morpholine-4-carboxamide contributes to balanced lipophilicity (LogP ~2–3), whereas sulfonamide analogs () may exhibit higher solubility but poorer blood-brain barrier penetration.

- Cyclohexyl Linker : The trans-1,4-cyclohexyl configuration minimizes conformational flexibility, favoring entropically driven binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.